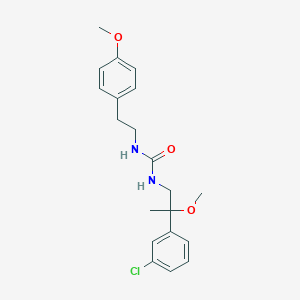

![molecular formula C16H20ClN5O2 B2480205 7,8-二甲氧基-4-(哌嗪-1-基)-5H-吡咯并[5,4-b]吲哚 CAS No. 1030020-39-3](/img/structure/B2480205.png)

7,8-二甲氧基-4-(哌嗪-1-基)-5H-吡咯并[5,4-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

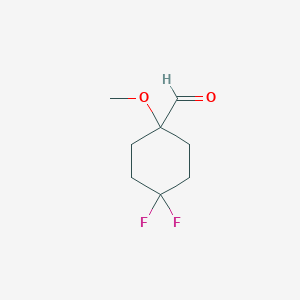

“7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole” is a complex organic compound. It contains an indole nucleus, which is a common structure in many biologically active substances . The compound also contains a piperazine ring, which is found in many notable drugs .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For example, a series of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine substituted sulfonamide and urea derivatives has been synthesized and characterized using spectral techniques .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the functional groups and the connectivity of atoms within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, metal-catalyzed reactions have been used in the synthesis of similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, NMR and IR spectroscopy can provide information about the chemical structure and functional groups present in the molecule .科学研究应用

Alpha 1 Adrenoceptor Affinity

7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole derivatives show significant affinity for alpha 1 adrenoceptors, which are a class of adrenergic receptors. Some derivatives of this compound have been observed to have high selectivity for alpha 1 over other receptors like alpha 2, beta 2, and 5HT1A receptors, indicating potential applications in targeting these specific adrenergic pathways (Russo et al., 1991).

Cardiovascular System Influence

Compounds resembling 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole have shown inotropic activity (affecting the force of muscle contractions) and influence on phosphodiesterases (PDEs), which play a role in cardiovascular functionalities. These derivatives also show vasodilatory properties, potentially beneficial for cardiovascular treatments (Monge et al., 1993).

Adrenergic Receptor Binding

Derivatives of 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole have been synthesized and shown to have good affinity and selectivity for certain alpha1-adrenoceptor subtypes, indicating potential research applications in fields related to adrenergic signaling and regulation (Romeo et al., 2001).

Inotropic and Chronotropic Effects

The compound has been studied for its cardiotonic effects, specifically its impact on the force of contraction, beating frequency, and cyclic nucleotide phosphodiesterase (PDE) activity in isolated cardiac tissue preparations, providing insights into its potential therapeutic applications in cardiac health (Castiella et al., 1995).

Synthesis of Analog Compounds

Research on the synthesis of 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole and related compounds has led to the development of novel structures with potential applications in various pharmacological fields. The structural variations and synthesis methods provide a basis for further exploration of the compound’s utility in medicinal chemistry (Monge et al., 1986).

BET Bromodomain Inhibition

Compounds containing the 9H-pyrimido[4,5-b]indole core have shown potent inhibition of BET bromodomains, which are important in regulating gene expression. This suggests potential applications in cancer therapy, as BET inhibitors have been considered for treating various cancers (Zhao et al., 2017).

未来方向

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Therefore, “7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole” could be a potential candidate for further pharmacological studies.

属性

IUPAC Name |

7,8-dimethoxy-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-22-12-7-10-11(8-13(12)23-2)20-15-14(10)18-9-19-16(15)21-5-3-17-4-6-21/h7-9,17,20H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXLFMHXEISDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)N4CCNCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)

![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)

![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)

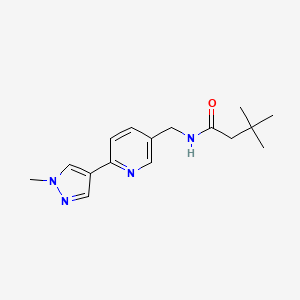

![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)